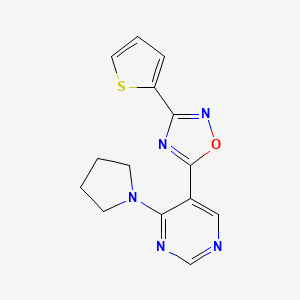

2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

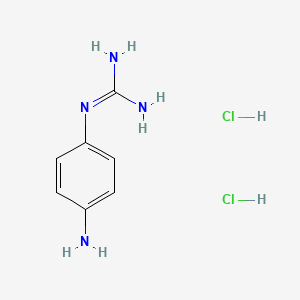

The compound “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is related to the one you’re asking about . It has a molecular formula of C6H9ClN2O2 and a molecular weight of 176.60086 .

Molecular Structure Analysis

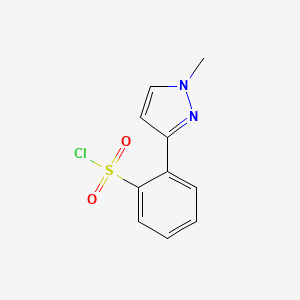

The structure of “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The 1H-Pyrazole, 1-methyl- compound, which is structurally similar, has a molecular weight of 82.1038 .Physical And Chemical Properties Analysis

The compound “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is known to have a molecular weight of 176.60086 . More specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique

Crystal Structures in Antileishmania Studies : A study by Borges et al. (2014) discussed the crystal structures of compounds used in antileishmania research. The study focused on the conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, highlighting the structural variations that influence their biological activity.

Inhibitors of Cyclooxygenase-2 (COX-2) : Penning et al. (1997) explored the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives, including those containing benzenesulfonyl groups, as inhibitors of COX-2. This research contributed to the development of celecoxib, a drug used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Anticancer and α-Glycosidase Inhibitory Effects : Taslimi et al. (2020) reported on the biological activities, molecular docking studies, and anticancer effects of 1-arylsuphonylpyrazole derivatives. They identified these compounds as effective inhibitors of α-glycosidase, with potential anticancer effects (Taslimi et al., 2020).

Ionic Liquid-Mediated Synthesis : Nara et al. (2001) utilized ionic liquids as a medium for Friedel-Crafts sulfonylation reactions. Their study involved the sulfonylation of benzene and substituted benzenes with benzenesulfonyl chloride derivatives, showcasing enhanced reactivity and providing insights into reaction mechanisms (Nara et al., 2001).

Synthesis of Pyrazolo[3,2-c]-1,2,4-Triazines : Abdelhamid et al. (1985) investigated the synthesis of pyrazolo[3,2-c]-1,2,4-triazines from N-(5-pyrazolyl)-α-ketohydrazidoyl halides, including benzenesulfonyl derivatives. This work contributed to the understanding of the chemical reactions and potential applications of these compounds (Abdelhamid et al., 1985).

Fluorometric Sensing for Hg2+ : Bozkurt and Gul (2018) developed a pyrazoline derivative for metal ion selectivity based on fluorometric detection. Their study demonstrated the potential of such compounds in detecting Hg2+ ions effectively (Bozkurt & Gul, 2018).

Antimicrobial Properties : Georgiadis et al. (1992) synthesized derivatives of 2H-pyran-3(6H)-ones with benzenesulfonyl substituents, revealing their significant activity against gram-positive bacteria. This study highlighted the potential of these compounds in developing new antimicrobial agents (Georgiadis et al., 1992).

Safety and Hazards

Orientations Futures

Propriétés

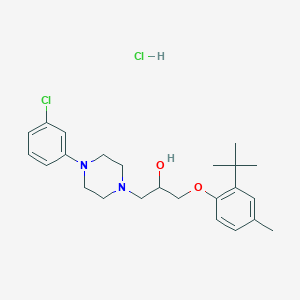

IUPAC Name |

2-(1-methylpyrazol-3-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-13-7-6-9(12-13)8-4-2-3-5-10(8)16(11,14)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMIZWPEPRMNDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC=C2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.3]heptan-2-ylmethyl methanesulfonate](/img/structure/B2915114.png)

![3-allyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2915116.png)

![4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2915117.png)

![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2915123.png)

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2915126.png)